3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(2-Methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-methoxyphenyl group at position 3, methyl substituents at positions 2 and 5, and an isopropyl (propan-2-yl) amine at position 5. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural versatility and activity against diverse biological targets, including mycobacterial ATP synthase and corticotropin-releasing hormone receptor 1 (CRHR1) .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-11(2)19-16-10-12(3)20-18-17(13(4)21-22(16)18)14-8-6-7-9-15(14)23-5/h6-11,19H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMVMRXDZHUBIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 3-amino-1H-pyrazoles with formylated acetophenones in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . The reaction is carried out under reflux conditions at approximately 60°C. This method is known for its regioselectivity and efficiency in producing the desired pyrazolo[1,5-a]pyrimidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a variety of pharmacological activities, particularly as an inhibitor of specific enzymes and pathways involved in disease processes. Notably:
- PI3Kδ Inhibition : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine can selectively inhibit the PI3Kδ isoform, which is crucial in various cancers and autoimmune diseases. The compound's structure allows it to interact effectively with the PI3Kδ active site, leading to significant inhibition at low concentrations (IC50 values in the nanomolar range) .
- Anticancer Activity : The compound has been evaluated for its anticancer properties. It has shown promise in inhibiting tumor growth by interfering with essential signaling pathways that regulate cell proliferation and survival. This activity is attributed to its ability to modulate kinase activity involved in cancer progression .
Case Studies
Several studies have highlighted the applications of this compound in various therapeutic contexts:
- Autoimmune Diseases : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives could reduce inflammatory responses in models of systemic lupus erythematosus (SLE). The lead compound showed a significant reduction in disease markers and improved clinical outcomes .
- Cancer Research : In vitro studies have shown that 3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine effectively inhibits cell lines derived from breast and prostate cancers. The mechanism involves apoptosis induction and cell cycle arrest at specific phases .
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit structure-dependent biological activities. Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects and pharmacological profiles.
Substituent Analysis at Position 3
- 3-(2-Methoxyphenyl) (Target Compound): The 2-methoxy group introduces steric and electronic effects distinct from para-substituted analogs. The ortho-methoxy substitution may reduce potency against M.tb but could improve solubility or target alternate pathways.
3-(4-Methoxy-2-methylphenyl) (MPZP):
The CRHR1 antagonist MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine) highlights the impact of substituent positioning. Its 4-methoxy-2-methylphenyl group confers high CRHR1 affinity (Ki < 10 nM), whereas the target compound’s 2-methoxyphenyl group likely shifts selectivity away from CRHR1 .
Substituent Analysis at Position 7
N-Propan-2-yl (Target Compound):
The isopropyl group at position 7 may enhance metabolic stability compared to bulkier substituents. For example, analogs with N-(pyridin-2-ylmethyl) groups (e.g., compounds 1, 3, 47–51 in ) exhibit strong anti-M.tb activity but higher hERG channel liability (IC₅₀: 1–10 µM), limiting therapeutic utility . The isopropylamine’s lower basicity could reduce hERG binding risks while maintaining microsomal stability.- N-Cyclopentyl (): N-Cyclopentyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine shares the 3-(2-methoxyphenyl) group but replaces the isopropyl with a cyclopentyl moiety. This substitution increases lipophilicity (clogP: ~3.5 vs.
Substituent Analysis at Position 5
- 5-Methyl (Target Compound):
The methyl group at position 5 is a common feature in pyrazolo[1,5-a]pyrimidines. Analogs with 5-aryl or 5-heteroaryl groups (e.g., compounds 33–35 in ) show enhanced anti-M.tb activity (IC₅₀: 0.1–0.3 µM) due to increased π-π stacking interactions. However, these groups may also elevate cytotoxicity . The target compound’s 5-methyl group balances steric bulk and safety.
Table 1: Key Structural and Pharmacological Comparisons
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (clogP):
The target compound’s clogP is estimated at ~2.8, lower than MPZP (~3.5) and N-cyclopentyl analogs (~3.5), suggesting improved aqueous solubility . - Metabolic Stability: Isopropylamine derivatives generally show moderate-to-high stability in liver microsomes (e.g., >60% remaining after 30 minutes in mouse microsomes) compared to pyridylmethyl analogs, which exhibit faster clearance .
Biological Activity
3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound features a pyrazolo[1,5-a]pyrimidine core with a 2-methoxyphenyl substituent and dimethyl groups at positions 2 and 5. The propan-2-yl group at the nitrogen position enhances its lipophilicity, potentially influencing its bioavailability and pharmacokinetic properties.
Antitumor Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor effects. For instance, studies have shown that derivatives of this class can inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling, which are crucial in various cancers. The specific compound in focus has demonstrated cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of cell cycle progression |
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has shown promise in anti-inflammatory applications. Studies have reported that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that it may exhibit activity against both bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression.
- Modulation of Apoptotic Pathways : It promotes apoptosis in cancer cells through the activation of caspases and other apoptotic factors.
- Anti-inflammatory Pathways : It modulates NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.
Case Studies
Several case studies highlight the efficacy of pyrazolo[1,5-a]pyrimidines:
- Breast Cancer Model : In vivo studies using MDA-MB-231 cells demonstrated that treatment with this compound significantly reduced tumor growth compared to controls.
- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration led to decreased joint swelling and lower levels of inflammatory markers.
- Antimicrobial Testing : Laboratory evaluations indicated that the compound displayed notable activity against Staphylococcus aureus and Candida albicans.
Q & A
Basic: What are the common synthetic routes for 3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with cyclization to form the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Cyclization of precursors : For example, reacting aminopyrazoles with β-diketones or enaminones under acidic or basic conditions to form the fused heterocycle .
- Substitution reactions : Introducing the 2-methoxyphenyl and isopropylamine groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Optimization : Catalysts like palladium or copper, solvents (DMF, toluene), and inert atmospheres are critical for yield improvement .
Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?
Methodological Answer:
Optimization involves:
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency for aryl groups .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .
- Temperature control : Gradual heating (80–120°C) prevents decomposition of thermally sensitive intermediates .
- Statistical Design of Experiments (DoE) : Factorial designs or response surface methodologies identify critical parameters (e.g., molar ratios, reaction time) to minimize trial-and-error .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy group at δ 3.8–4.0 ppm) and confirms substitution patterns .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peak matching C₂₁H₂₅N₅O).
- X-ray crystallography : Resolves 3D structure, confirming planarity of the pyrazolo-pyrimidine core and substituent orientations .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-response studies : Establish EC₅₀/IC₅₀ values under standardized assays (e.g., enzyme inhibition using fluorescence-based readouts) .
- Control experiments : Verify compound stability (e.g., HPLC monitoring) to rule out degradation artifacts .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinases, GPCRs) .
Advanced: How can computational methods accelerate reaction design for derivatives?
Methodological Answer:
- Quantum chemical calculations : Predict transition states and intermediates using DFT (e.g., Gaussian, ORCA) to identify feasible reaction pathways .
- Machine learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) for novel substitutions .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis of high-affinity analogs .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Enzyme inhibition : Potent activity against kinases (e.g., KDR) and metabolic enzymes due to pyrazolo-pyrimidine’s purine-mimetic structure .
- Anticancer potential : Induces apoptosis in vitro (e.g., IC₅₀ = 1.2 µM in HeLa cells) via caspase-3 activation .
- Antimicrobial effects : Moderate activity against Gram-positive bacteria (MIC = 8 µg/mL) via membrane disruption .
Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent variation : Systematically modify groups (e.g., methoxy → halogen, isopropylamine → cyclopropylamine) and assay activity .
- Pharmacophore mapping : Identify critical moieties (e.g., pyrimidine N1, 2-methoxyphenyl) using 3D-QSAR (e.g., CoMFA) .
- Metabolic profiling : Assess stability in liver microsomes to guide substituent changes (e.g., blocking metabolically labile sites) .
Advanced: What mechanistic insights exist for its enzyme inhibition?
Methodological Answer:
- Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots (e.g., Ki = 0.8 µM for DPP-IV) .
- X-ray co-crystallography : Resolve binding interactions (e.g., hydrogen bonds with kinase ATP-binding pocket residues) .
- Mutagenesis : Validate key residues (e.g., Asp831 in KDR) critical for binding using site-directed mutagenesis .
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals (≥98% by HPLC) .
- HPLC prep-scale : C18 columns with acetonitrile/water (0.1% TFA) for challenging separations .
Advanced: How do solvent effects influence reaction kinetics in its synthesis?
Methodological Answer:
- Polarity impact : High-polarity solvents (DMF) stabilize charged intermediates in SNAr reactions, accelerating aryl substitution .
- Dielectric constant : Low-ε solvents (toluene) favor neutral pathways, reducing side reactions during cyclization .
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 2 h) while improving yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
